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This technical guide provides an in-depth exploration of the antibody engineering and design
principles behind IMGC936, a now-discontinued investigational antibody-drug conjugate (ADC)
that targeted A Disintegrin and Metalloproteinase Domain 9 (ADAM9). Despite its clinical trial
outcome, the preclinical development of IMGC936 showcases a sophisticated approach to
ADC design, integrating a humanized antibody with a potent maytansinoid payload through a
stable, cleavable linker system. This document details the molecular architecture of IMGC936,
its mechanism of action, and the experimental methodologies employed in its preclinical
evaluation.

Rationale for Targeting ADAM9

ADAMO9 is a transmembrane metalloprotease that is overexpressed in a variety of solid tumors,
including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while
exhibiting limited expression in normal tissues.[1][2][3][4] Its dysregulation has been implicated
in tumor progression, metastasis, and pathological neovascularization.[2][3][5] Anti-ADAM9
antibodies have been shown to be efficiently internalized by tumor cells, making ADAM9 an
attractive target for the delivery of cytotoxic payloads via an ADC strategy.[1][4][6]

Molecular Design and Engineering of IMGC936

IMGC936 is a complex molecule comprising three key components: a humanized monoclonal
antibody (MGAO021), a novel maytansinoid payload (DM21), and a stable tripeptide linker.[5][7]
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[8] The meticulous engineering of each component was central to the preclinical promise of this
ADC.

Antibody Engineering: MGA021

The antibody component of IMGC936, MGAO021, is a humanized IgG1/kappa monoclonal
antibody that binds to ADAM9 with high affinity.[1] Key engineering features of MGA021
include:

o Humanization and Affinity Maturation: The parental murine antibody, KID24, was humanized
to reduce immunogenicity. The resulting antibody, huKID24, underwent affinity maturation to
improve its binding to cynomolgus ADAM9, leading to the selection of the AEX6003 clone,
which was further engineered to create MGA021.[1]

e YTE Mutation for Extended Half-Life: To enhance the in vivo plasma half-life and overall
exposure of the ADC, the M252Y/S254T/T256E (YTE) triple mutation was introduced into the
CH2 domain of the antibody's Fc region.[1][2][7] This mutation increases the binding affinity
of the antibody to the neonatal Fc receptor (FcRn), leading to improved recycling and
reduced clearance.

» Site-Specific Conjugation: For a homogenous drug product with a defined drug-to-antibody
ratio (DAR), cysteine residues were engineered at position 442 of the heavy chains.[1] This
site-specific conjugation strategy ensures a consistent DAR of approximately 2.0, which is
considered optimal for balancing potency and toxicity.[1]

Linker-Payload: DM21-C

IMGC936 incorporates a next-generation maytansinoid linker-payload, DM21-C.[1] This system
was designed for enhanced stability and potent anti-tumor activity:

o DM21 Payload: DM21 is a maytansinoid derivative that acts as a potent microtubule-
disrupting agent.[5][8] Upon release within the target cell, it binds to tubulin, leading to cell
cycle arrest and apoptosis.[7]

o Stable Tripeptide Linker: The payload is attached to the antibody via a stable, protease-
cleavable tripeptide linker (I-Ala-d-Ala-I-Ala).[1] This linker is designed to be stable in
circulation, minimizing premature payload release and off-target toxicity, while being

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.adooq.com/anti-adam9-antibody-mga021.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://tumor.informatics.jax.org/mtbwi/live/www/html/SOCHelp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://bio-protocol.org/en/bpdetail?id=2008&type=0
https://www.adooq.com/anti-adam9-antibody-mga021.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

efficiently cleaved by lysosomal proteases following internalization into the tumor cell.[1] The
maleimide-functionalized version used for conjugation is referred to as DM21-C.[1]

The logical design of IMGC936, from target identification to the final ADC construct, is
illustrated in the following diagram.
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Caption: Logical workflow for the design and engineering of IMGC936.

Mechanism of Action

The proposed mechanism of action for IMGC936 begins with the binding of the ADC to ADAM9
on the surface of tumor cells. This is followed by internalization of the ADC-ADAM9 complex.
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Caption: Proposed mechanism of action for IMGC936.
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Once inside the cell, the ADC is trafficked to the lysosome, where the tripeptide linker is
cleaved by proteases.[1] This releases the active maytansinoid metabolites, DM51 and DM50,
into the cytoplasm.[1] These metabolites then bind to tubulin, disrupting microtubule dynamics
and leading to cell cycle arrest and ultimately, apoptosis.[1][7] Furthermore, these potent
metabolites can diffuse out of the target cell and kill neighboring, potentially ADAM9-negative,
tumor cells in a phenomenon known as bystander killing.[1]

Preclinical Data Summary

IMGC936 demonstrated promising anti-tumor activity in a range of preclinical models.[1][5]

In Vitro Cytotoxicity

IMGC936 exhibited potent and targeted cytotoxicity against a panel of ADAM9-positive human
tumor cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224
nmol/L.[1] It is noteworthy that the sensitivity of cell lines to IMGC936 did not strictly correlate
with the level of ADAM9 expression, suggesting that other factors, such as internalization and
processing rates, also play a crucial role in determining the ADC's efficacy.[1]

Cell Line Tumor Type IC50 (nmol/L) of IMGC936

0.2 - 2.0 (Range from various
NCI-H1703 Non-Small Cell Lung

reports)
SK-MES-1 Non-Small Cell Lung Data not specified
Calu-3 Non-Small Cell Lung Data not specified
DLD-1 Colorectal Data not specified
Additional Cell Lines Various 0.2-224

Note: Specific IC50 values for
all tested cell lines are often
found in supplementary
materials of publications and
may vary between
experiments. The table
presents a summary of the

reported range.[1]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://bio-protocol.org/en/bpdetail?id=2008&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Bystander Killing

The ability of IMGC936 to induce bystander killing was demonstrated in co-culture experiments.
When ADAM9-positive cells were treated with IMGC936 in the presence of ADAM9-negative
cells, a significant cytotoxic effect on the ADAM9-negative population was observed,
highlighting the cell-permeable nature of the released payload.[1]

In Vivo Anti-Tumor Activity

IMGC936 showed robust anti-tumor activity in both cell line-derived xenograft (CDX) and
patient-derived xenograft (PDX) models of various cancers, including non-small cell lung,
gastric, and colorectal cancers.[1][9] In some models, a single intravenous dose resulted in
complete and durable tumor remissions.[9]

Pharmacokinetics and Safety

In cynomolgus monkeys, IMGC936 demonstrated a favorable pharmacokinetic profile and was
well-tolerated at doses exceeding those required for efficacy in murine models.[1][5][9] The
YTE mutation contributed to an extended plasma half-life.[1][9]

Experimental Protocols

The preclinical evaluation of IMGC936 involved a series of established and specialized
experimental protocols.

In Vitro Cytotoxicity Assay (WST-8 Assay)

This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt
by cellular dehydrogenases.

o Cell Plating: Seed tumor cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Treatment: Treat the cells with serial dilutions of IMGC936 or a non-targeting control ADC for
a specified period (e.g., 72 hours).

o WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at
37°C.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and
determine the IC50 values using a non-linear regression model.

Bystander Killing Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Cell Seeding: Co-culture a mixture of ADAM9-positive and fluorescently labeled ADAM9-
negative cells at a defined ratio in a 96-well plate.

Treatment: Treat the co-culture with IMGC936 or control ADC at a fixed concentration.

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 5 days).

Analysis: Measure the viability of the fluorescently labeled ADAM9-negative cell population
using flow cytometry or high-content imaging.

In Vivo Efficacy in Xenograft Models (CDX and PDX)

These studies assess the anti-tumor activity of IMGC936 in a living organism.

Model Establishment: Implant human tumor cells (CDX) or patient-derived tumor fragments
(PDX) subcutaneously into the flank of immunodeficient mice.

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a
specified volume, randomize the mice into treatment and control groups.

Dosing: Administer IMGC936 intravenously at various dose levels and schedules.

Monitoring: Measure tumor volume and body weight regularly throughout the study.

Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or at a specified time point. Tumor growth inhibition is calculated.

The general workflow for a cell line-derived xenograft (CDX) study is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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